4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol is a natural product found in Raphanus sativus var. sativus, Hordeum vulgare, and other organisms with data available.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the stereo selective synthesis of novel structures, such as a darunavir analogue, demonstrating its potential in the development of new pharmaceuticals (Bommena et al., 2015).
Lignin and Related Compounds
- It has been used in the improved synthesis of lignin-related compounds, indicating its role in advancing our understanding of lignin chemistry and potential applications in biomaterials (Pepper et al., 1971).
Chemical Synthesis and Reactions
- The compound plays a role in chemical reactions, such as the synthesis of the grisane system and various furan derivatives, highlighting its importance in organic chemistry and potential for creating new molecules (Ahbab et al., 1976).
Novel Applications in Medicine and Biology
- A derivative, XH-14, isolated from traditional Chinese medicine, has shown potential in inhibiting adipocyte differentiation and induction of adipokines, suggesting a role in treating obesity-related inflammatory and metabolic diseases (Sung et al., 2010).
Properties
Molecular Formula |
C21H24O7 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21?/m0/s1 |
InChI Key |
VJOBNGRIBLNUKN-ITZZLVQVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC |
Synonyms |
medioresinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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